methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the benzylidene group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate include other thiazolidine derivatives and benzylidene compounds. These compounds share structural similarities but may differ in their substituents and overall properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and activities that set it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(4-butan-2-yloxy-3-chloro-5-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO6S/c1-5-11(3)27-17-13(20)7-12(8-14(17)26-6-2)9-15-18(23)21(19(24)28-15)10-16(22)25-4/h7-9,11H,5-6,10H2,1-4H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJISPPSRXVFCV-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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